Kynurenine 3-Monooxygenase (KMO) Inhibition: 7-Chloro Benzothiazolone Scaffold in Patent-Protected Therapeutic Compositions
7-Chlorobenzo[d]thiazol-2(3H)-one is explicitly claimed as a core scaffold in patent US20190100517A1 (GlaxoSmithKline) for compounds that inhibit kynurenine 3-monooxygenase (KMO), an enzyme implicated in acute pancreatitis, chronic kidney disease, and inflammation [1]. While the patent does not disclose isolated IC50 values for the unsubstituted 7-chloro benzothiazolone core, the structural designation of this specific chlorination pattern as the foundational scaffold for KMO-targeting therapeutic compositions distinguishes it from alternative substitution patterns not featured in this patent family. In contrast, 5-chloro-2-benzothiazolinone is positioned primarily as an industrial biocide , and 4-chloro-3-methyl-2(3H)-benzothiazolone is commercialized as an agricultural fungicide (chlobenthiazone) [2]. This divergence in documented application domains reflects structurally encoded differences in target engagement and biological pathway selectivity [1].
| Evidence Dimension | Patent-claimed therapeutic target engagement (KMO inhibition) |
|---|---|
| Target Compound Data | Core scaffold in US20190100517A1 for KMO inhibitors; structural basis for therapeutic development |
| Comparator Or Baseline | 5-chloro-2-benzothiazolinone: industrial biocide applications; 4-chloro-3-methyl-2(3H)-benzothiazolone: agricultural fungicide (chlobenthiazone) |
| Quantified Difference | Qualitative differentiation in documented application domain (therapeutic target vs. industrial biocide vs. agricultural fungicide) |
| Conditions | Patent analysis; no direct IC50 comparison available for isolated core scaffold |
Why This Matters
Procurement for KMO-related research or KMO-targeting medicinal chemistry programs specifically requires the 7-chloro substitution pattern claimed in the GSK patent family, rather than alternative chlorinated benzothiazolones positioned for unrelated biocidal or fungicidal applications.
- [1] GlaxoSmithKline Intellectual Property Development Ltd. Compounds (KMO Inhibitors). US Patent US20190100517A1, April 4, 2019. View Source
- [2] J-Stage. Chlobenthiazone (S-1901), 4-chloro-3-methyl-2(3H)-benzothiazolone: Fungicide for Rice Blast. Journal of Pesticide Science. View Source
